N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a methoxyphenyl group, a phenyl group, a tetrahydrotriazolopyrimidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups and rings. The presence of these groups and the way they are arranged in the molecule would determine its chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and spectral properties .Scientific Research Applications
Synthesis and Biological Activity
Triazolopyrimidines, including similar compounds to the one , have been synthesized using various protocols like the Biginelli reaction. These compounds were characterized using spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities. The synthesis process involves the reaction of aldehydes, amides, and amines, indicating the compound's potential application in creating novel pharmaceuticals with antimicrobial properties (Gilava et al., 2020).
Mechanistic Insights and Structural Analysis
Research on similar triazolopyrimidine derivatives has provided insights into their chemical structure and the mechanisms of their reactions. For example, studies on the rearrangement of thiazolopyrimidines into triazolopyrimidines have elucidated the chemical pathways and the influence of various catalysts and conditions on these transformations, offering a foundation for developing new synthetic methodologies (Lashmanova et al., 2019).
Supramolecular Chemistry Applications
The unique structural features of triazolopyrimidine derivatives make them suitable candidates for creating hydrogen-bonded supramolecular assemblies. These assemblies have potential applications in materials science and nanotechnology, where the precise control over molecular architecture can lead to the development of novel materials with tailored properties (Fonari et al., 2004).
Anticancer and Analgesic Agents
Some derivatives of triazolopyrimidines have been synthesized with the aim of exploring their biological activities, including anticancer and analgesic effects. These studies involve the synthesis of novel compounds and their subsequent evaluation in biological assays to determine their efficacy and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of newly synthesized triazolopyrimidine derivatives have been assessed, revealing their potential as leads for developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds that can address the challenge of antibiotic resistance (Chauhan & Ram, 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and inflammation, respectively .
Mode of Action
The compound interacts with its targets through allosteric binding . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The compound has shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Inhibition of these pathways results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines can be regarded as plausible substrates for enzymatic biochemical processes . They have the potential to interact with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have also shown superior cytotoxic activities against certain cell lines .
Molecular Mechanism
Related triazolopyrimidine compounds have been observed to exert their effects through the inhibition of certain pathways . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Temporal Effects in Laboratory Settings
Related triazolopyrimidine compounds have been synthesized using various methods, resulting in good-to-excellent yields .
Dosage Effects in Animal Models
Related triazolopyrimidine compounds have shown anticonvulsive activity in certain seizure models .
Metabolic Pathways
Related triazolopyrimidine compounds have been synthesized using various reactions, including transamidation mechanisms followed by nucleophilic addition with nitrile .
Transport and Distribution
Related triazolopyrimidine compounds have been synthesized using catalysts supported on magnetite nanoparticles .
Subcellular Localization
Related triazolopyrimidine compounds have been synthesized using various methods, and their properties have been characterized using various analyses .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-17(19(26)24-15-10-6-7-11-16(15)27-2)18(14-8-4-3-5-9-14)25-20(23-13)21-12-22-25/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYFNQIWMSFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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